citryl-CoA

Content Navigation

Citryl-CoA is a critical pre-formed thioester intermediate for enzymologists studying the tricarboxylic acid cycle and lipid biosynthesis. In situ generation from acetyl-CoA and oxaloacetate fails to isolate the rate-limiting hydrolysis half-reaction of citrate synthase, confounding pre-steady-state kinetics. Only authentic citryl-CoA enables:

- Decoupling the hydrolysis step (kcat-defining) for stopped-flow or rapid-quench assays.

- Inducing the closed ligase conformation for high-resolution X-ray crystallography, not achievable with ground-state substrates.

- Serving as a high-affinity (Km 28 µM) benchmark scaffold for ACLY multisubstrate inhibitor design.

Procurement ensures reliable, batch-tested supply for critical enzymatic studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

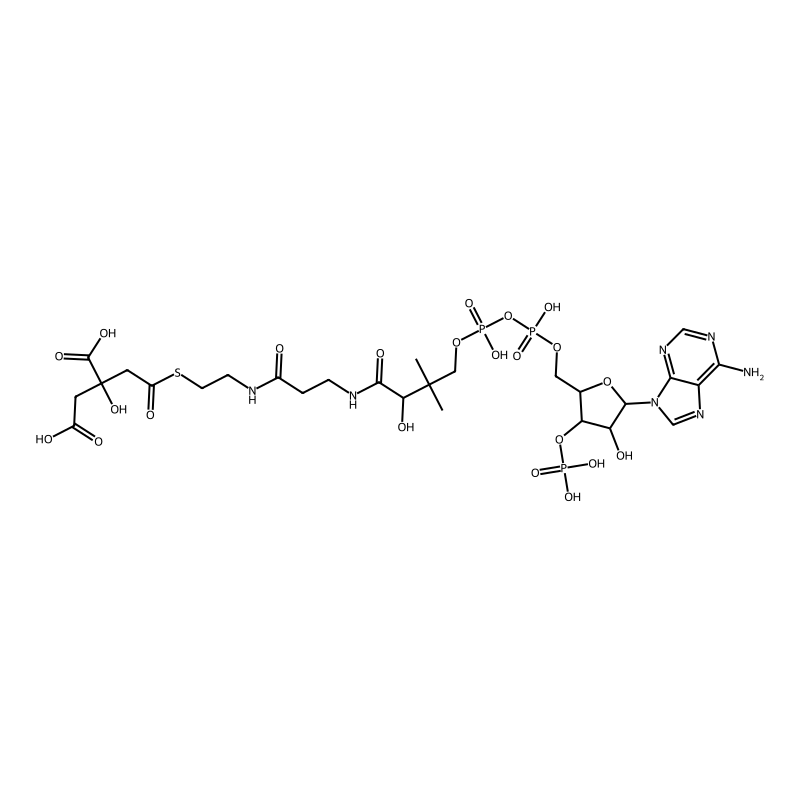

Citryl-CoA (CAS 3131-26-8) is a high-energy thioester intermediate central to the tricarboxylic acid cycle and cytosolic lipid biosynthesis [1]. Formed transiently by citrate synthase via the condensation of acetyl-CoA and oxaloacetate, and cleaved by ATP-citrate lyase (ACLY) to yield acetyl-CoA and oxaloacetate, it represents the critical mechanistic bridge in these fundamental metabolic pathways [2]. For commercial and research procurement, authentic citryl-CoA is utilized primarily as a pre-formed intermediate to isolate specific enzymatic half-reactions, trap closed-conformation enzyme states, and serve as a high-affinity benchmark for designing mechanism-based inhibitors targeting ACLY-driven lipogenesis [3].

Research Fit

References

- [1] Lill, U., et al. 'Evidence from inhibitor studies for conformational changes of citrate synthase.' European Journal of Biochemistry, 1991.

- [2] Kuznetsova, E., et al. 'The Partial Substrate Dethiaacetyl-Coenzyme A Mimics All Critical Carbon Acid Reactions in the Condensation Half-Reaction Catalyzed by Thermoplasma acidophilum Citrate Synthase.' Biochemistry, 2008.

- [3] Pearce, N. J., et al. 'ATP-Citrate Lyase as a Target for Hypolipidemic Intervention. Design and Synthesis of 2-Substituted Butanedioic Acids as Novel, Potent Inhibitors of the Enzyme.' Journal of Medicinal Chemistry, 1998.

Substituting pre-formed citryl-CoA with its in situ generated precursors (acetyl-CoA and oxaloacetate) or its cleavage products (citrate and CoA) fundamentally compromises pre-steady-state kinetic assays and structural biology workflows[1]. Because the condensation of acetyl-CoA and oxaloacetate is rapid while the subsequent hydrolysis of citryl-CoA is the rate-limiting step, relying on in situ generation masks the specific kinetics of the hydrolysis half-reaction[2]. Furthermore, ground-state precursors fail to induce the complete closed ligase conformation of citrate synthase or the specific intermediate-bound state of ACLY [3]. Procuring the exact citryl-CoA molecule is mandatory for decoupling these half-reactions and accurately measuring intermediate binding affinities without confounding condensation kinetics [1].

Substitution Risk

References

- [1] Kuznetsova, E., et al. 'The Partial Substrate Dethiaacetyl-Coenzyme A Mimics All Critical Carbon Acid Reactions in the Condensation Half-Reaction Catalyzed by Thermoplasma acidophilum Citrate Synthase.' Biochemistry, 2008.

- [2] Lill, U., et al. 'Evidence from inhibitor studies for conformational changes of citrate synthase.' European Journal of Biochemistry, 1991.

- [3] Pearce, N. J., et al. 'ATP-Citrate Lyase as a Target for Hypolipidemic Intervention. Design and Synthesis of 2-Substituted Butanedioic Acids as Novel, Potent Inhibitors of the Enzyme.' Journal of Medicinal Chemistry, 1998.

Isolation of the Rate-Limiting Hydrolysis Half-Reaction in Citrate Synthase

In steady-state turnover of citrate synthase, the overall catalytic rate (kcat) is overwhelmingly dominated by the hydrolysis of the citryl-CoA intermediate [1]. When researchers use pre-formed citryl-CoA rather than the acetyl-CoA and oxaloacetate precursor mix, they can directly isolate and quantify this rate-limiting step without the confounding rapid condensation kinetics. Studies demonstrate that citryl-CoA hydrolysis completely determines the kcat, making the direct procurement of this intermediate essential for accurate measurement of the hydrolysis half-reaction [1].

| Evidence Dimension | Reaction rate determination (kcat bottleneck) |

| Target Compound Data | Directly isolates the rate-limiting hydrolysis half-reaction |

| Comparator Or Baseline | Acetyl-CoA + Oxaloacetate (masks hydrolysis kinetics behind rapid condensation) |

| Quantified Difference | Hydrolysis is the slowest step, completely defining steady-state kcat |

| Conditions | Steady-state multiple turnover experiments (e.g., pig heart and TpCS) |

Allows enzymologists to decouple the condensation and hydrolysis half-reactions, providing precise kinetic data for the rate-limiting step.

Superior Binding Affinity and Conformational Trapping vs. Ground-State Precursors

Citryl-CoA and its structural analogs exhibit profoundly higher binding affinities for citrate synthase compared to ground-state precursors like acetyl-CoA [1]. Quantitative binding studies reveal that transition-state/intermediate analogs of citryl-CoA achieve a dissociation constant (Ks) of approximately 0.07 µM in the ternary complex, representing an affinity up to 100-fold higher than that of enolic acetyl-CoA (binary Ks ~230 µM) [1]. This ultra-tight binding is required to drive the enzyme from its open hydrolase form to its closed ligase conformation, a structural shift that ground-state precursors cannot stably maintain.

| Evidence Dimension | Binding Affinity (Ks) in ternary complex |

| Target Compound Data | ~0.07 µM (for citryl-CoA intermediate analogs) |

| Comparator Or Baseline | 230 µM (Acetyl-CoA binary complex) |

| Quantified Difference | ~100-fold higher affinity for the intermediate state |

| Conditions | Ternary inhibitor-oxaloacetate-enzyme complex binding assays |

Essential for structural biologists who must trap the closed, active conformation of citrate synthase for high-resolution X-ray crystallography.

Enhanced Substrate Affinity for ATP-Citrate Lyase (ACLY) Inhibitor Benchmarking

In the context of ATP-citrate lyase (ACLY)—a major pharmacological target for hypolipidemic and anti-cancer therapies—citryl-CoA serves as a critical high-affinity benchmark [1]. Kinetic evaluations show that citryl-CoA binds to ACLY with a Km of approximately 28 µM, which is significantly tighter than the primary substrate citrate (Km ~100 µM) [1]. Because citryl-CoA represents the actual ligated intermediate before retro-Claisen cleavage, it provides a far more accurate structural and kinetic baseline for designing multisubstrate analogue inhibitors.

| Evidence Dimension | Michaelis Constant (Km) for ACLY binding |

| Target Compound Data | Km = 28 µM (Citryl-CoA) |

| Comparator Or Baseline | Km = 100 µM (Citrate) |

| Quantified Difference | >3.5-fold tighter binding affinity |

| Conditions | Recombinant ACLY kinetic assays |

Provides a superior, high-affinity structural template for medicinal chemists designing mechanism-based ACLY inhibitors for metabolic diseases.

Pre-Steady State Kinetic Decoupling of Citrate Synthase

Because citryl-CoA hydrolysis is the rate-limiting step that defines the overall kcat of citrate synthase, procuring the pre-formed intermediate is the only way to cleanly isolate the hydrolysis half-reaction [1]. This is the optimal choice for enzymologists conducting stopped-flow or rapid-quench kinetic assays who need to eliminate the confounding variables of the initial acetyl-CoA and oxaloacetate condensation step.

Crystallographic Trapping of Closed-State Enzymes

The ~100-fold higher binding affinity of citryl-CoA and its stable analogs compared to acetyl-CoA makes it the definitive reagent for structural biology[2]. It is specifically required to induce and stabilize the closed ligase conformation of citrate synthase, enabling high-resolution X-ray crystallography of the true intermediate-bound state rather than the open, solvent-exposed ground state.

Mechanism-Based Inhibitor Design for ATP-Citrate Lyase (ACLY)

With a Km of 28 µM for ACLY, citryl-CoA binds significantly tighter than bulk citrate [3]. Pharmaceutical researchers targeting ACLY for hypolipidemic or oncology indications utilize citryl-CoA as the benchmark scaffold to design multisubstrate analogue inhibitors that simultaneously occupy both the citrate and CoA binding pockets, mimicking the high-affinity intermediate state.

Application Fit

References

- [1] Kuznetsova, E., et al. 'The Partial Substrate Dethiaacetyl-Coenzyme A Mimics All Critical Carbon Acid Reactions in the Condensation Half-Reaction Catalyzed by Thermoplasma acidophilum Citrate Synthase.' Biochemistry, 2008.

- [2] Lill, U., et al. 'Evidence from inhibitor studies for conformational changes of citrate synthase.' European Journal of Biochemistry, 1991.

- [3] Pearce, N. J., et al. 'ATP-Citrate Lyase as a Target for Hypolipidemic Intervention. Design and Synthesis of 2-Substituted Butanedioic Acids as Novel, Potent Inhibitors of the Enzyme.' Journal of Medicinal Chemistry, 1998.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Explore Compound Types